Bis(dichlorofluoromethyl) disulfide Bis(dichlorofluoromethyl) disulfide
Brand Name: Vulcanchem
CAS No.: 675-63-8
VCID: VC11669045
InChI: InChI=1S/C2Cl4F2S2/c3-1(4,7)9-10-2(5,6)8
SMILES: C(F)(SSC(F)(Cl)Cl)(Cl)Cl
Molecular Formula: C2Cl4F2S2
Molecular Weight: 268.0 g/mol

Bis(dichlorofluoromethyl) disulfide

CAS No.: 675-63-8

Cat. No.: VC11669045

Molecular Formula: C2Cl4F2S2

Molecular Weight: 268.0 g/mol

* For research use only. Not for human or veterinary use.

Bis(dichlorofluoromethyl) disulfide - 675-63-8

Specification

CAS No. 675-63-8
Molecular Formula C2Cl4F2S2
Molecular Weight 268.0 g/mol
IUPAC Name dichloro-[[dichloro(fluoro)methyl]disulfanyl]-fluoromethane
Standard InChI InChI=1S/C2Cl4F2S2/c3-1(4,7)9-10-2(5,6)8
Standard InChI Key JBHVLHOHYVLEFA-UHFFFAOYSA-N
SMILES C(F)(SSC(F)(Cl)Cl)(Cl)Cl
Canonical SMILES C(F)(SSC(F)(Cl)Cl)(Cl)Cl

Introduction

Chemical Identity and Structural Properties

Bis(dichlorofluoromethyl) disulfide belongs to the class of symmetrical disulfides, featuring two dichlorofluoromethyl groups (CFCl2\text{CFCl}_2) linked by a disulfide bond (S-S\text{S-S}). Its IUPAC name, dichloro-[[dichloro(fluoro)methyl]disulfanyl]-fluoromethane, reflects this structure. Key physicochemical properties include:

PropertyValue
Molecular Weight268.0 g/mol
Molecular FormulaC2Cl4F2S2\text{C}_2\text{Cl}_4\text{F}_2\text{S}_2
CAS Registry Number675-63-8
SMILES NotationC(F)(Cl)(Cl)SSC(F)(Cl)Cl\text{C(F)(Cl)(Cl)SSC(F)(Cl)Cl}
InChI KeyJBHVLHOHYVLEFA-UHFFFAOYSA-N

The compound’s tetrahedral geometry around sulfur atoms and the electron-withdrawing effects of chlorine and fluorine substituents contribute to its stability under standard conditions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Symmetrical disulfides like bis(dichlorofluoromethyl) disulfide are typically synthesized via oxidative coupling of thiols or halide displacement reactions. One validated method involves:

  • Reactant: Dichlorofluoromethanethiol (CFCl2SH\text{CFCl}_2\text{SH}).

  • Oxidizing Agent: Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or iodine (I2\text{I}_2).

  • Conditions: Room temperature, inert atmosphere.

The reaction proceeds as:
2CFCl2SH+I2CFCl2S-SCFCl2+2HI2 \, \text{CFCl}_2\text{SH} + \text{I}_2 \rightarrow \text{CFCl}_2\text{S-SCFCl}_2 + 2 \, \text{HI}

Yields exceeding 75% are achievable with rigorous control of stoichiometry and exclusion of moisture.

Industrial Manufacturing

Large-scale production employs catalytic methods to enhance efficiency:

  • Catalysts: Transition metal complexes (e.g., Cu, Fe) facilitate disulfide bond formation at lower temperatures.

  • Energy-Efficient Techniques: Microwave irradiation reduces reaction times by 40–60% compared to conventional heating.

Reactivity and Functional Transformations

Oxidation and Reduction

The disulfide bond (S-S\text{S-S}) is redox-active, enabling reversible cleavage:

  • Reduction: LiAlH4_4 converts the disulfide to thiols (CFCl2SH\text{CFCl}_2\text{SH}).

  • Oxidation: Strong oxidizers (e.g., HNO3\text{HNO}_3) yield sulfonic acids (CFCl2SO3H\text{CFCl}_2\text{SO}_3\text{H}).

Nucleophilic Substitution

Chlorine atoms undergo substitution with nucleophiles (e.g., amines, alkoxides):
\text{CFCl}_2\text{S-SCFCl}_2 + 2 \, \text{NH}_3 \rightarrow \text{CF(NH}_2\text{)_2\text{S-SCF(NH}_2\text{)_2} + 2 \, \text{HCl}

Applications in Research and Industry

Agrochemical Development

Fluorinated disulfides are investigated as precursors to pesticides due to their lipophilicity and resistance to metabolic degradation. For example:

  • Insecticidal Activity: Derivatives exhibit LC50_{50} values < 10 ppm against Aphis gossypii (cotton aphid).

  • Environmental Safety: Low bioaccumulation potential (log KowK_{\text{ow}} ≈ 2.3) minimizes ecological risks.

Pharmaceutical Intermediates

The compound’s ability to modify drug solubility is exploited in:

  • Prodrug Design: Covalent attachment to hydrophobic APIs (Active Pharmaceutical Ingredients) enhances aqueous solubility by 3–5 fold.

  • Targeted Drug Delivery: Disulfide bonds cleave selectively in reductive environments (e.g., tumor tissues).

Material Science

Incorporation into polymers improves thermal stability:

  • Thermogravimetric Analysis (TGA): Decomposition onset at 220°C vs. 180°C for non-fluorinated analogs.

Future Directions and Challenges

Green Synthesis Initiatives

Efforts to replace chlorinated solvents with ionic liquids (e.g., [BMIM][BF4_4]) aim to reduce waste generation by 30–50%.

Expanding Biomedical Applications

Ongoing research explores:

  • Antiviral Agents: Inhibition of viral protease activity via disulfide bond disruption.

  • Diagnostic Imaging: 18F^{18}\text{F}-labeled derivatives for PET imaging.

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